molecular formula C27H21F3N4O3 B10921746 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10921746
M. Wt: 506.5 g/mol
InChI Key: FYPPEMWQCYSQSL-UHFFFAOYSA-N
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Description

2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from commercially available precursors. . The final step often involves the cyclization of the intermediate compounds to form the fused pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(4-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of a pyrazole and pyrimidine ring, which provides a versatile scaffold for drug development. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C27H21F3N4O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H21F3N4O3/c1-16-24(17-6-10-19(35-2)11-7-17)33-34(25(16)18-8-12-20(36-3)13-9-18)26-31-21(22-5-4-14-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3

InChI Key

FYPPEMWQCYSQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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